molecular formula C13H10N2O2S2 B12502109 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(3-methoxyphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12502109
M. Wt: 290.4 g/mol
InChI Key: NSUWQSXULPQJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a methoxyphenyl group and a sulfanylidene moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate aminopyrimidine derivatives with thiophene carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where the thieno[3,2-d]pyrimidine core is reacted with methoxyphenyl halides in the presence of a suitable catalyst.

    Formation of the Sulfanylidene Moiety:

Industrial Production Methods

Industrial production of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling and regulation.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt signaling pathways that are essential for cell proliferation, survival, and migration. .

Comparison with Similar Compounds

3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one can be compared with other similar compounds such as:

    Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Indole Derivatives: Indole-based compounds have diverse biological activities and are used in various therapeutic applications.

The uniqueness of 3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of the sulfanylidene moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C13H10N2O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C13H10N2O2S2/c1-17-9-4-2-3-8(7-9)15-12(16)11-10(5-6-19-11)14-13(15)18/h2-7H,1H3,(H,14,18)

InChI Key

NSUWQSXULPQJOK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.